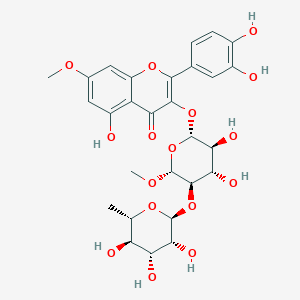

Rhamnetin-O(3)-neohesperidoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le maléate de sunitinib est un inhibiteur de tyrosine kinase à récepteurs multiples de petite taille. Il est principalement utilisé dans le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales résistantes à l'imatinib. Ce composé est connu pour sa capacité à inhiber la signalisation cellulaire en ciblant plusieurs tyrosine kinases à récepteurs, y compris les récepteurs du facteur de croissance dérivé des plaquettes et les récepteurs du facteur de croissance endothélial vasculaire .

Méthodes De Préparation

La synthèse du maléate de sunitinib implique plusieurs étapes clés. Le processus commence avec des matériaux disponibles dans le commerce tels que l'acétate d'éthyle, la 4-fluoroaniline et la N1, N1-diéthyléthane-1,2-diamine. Les conditions optimales pour chaque étape de la réaction comprennent la cyclisation, l'hydrolyse, la décarboxylation, la formylation et la condensation. Le rendement global du sunitinib et de son sel en utilisant le processus de synthèse optimal est d'environ 67,3% et 40,0%, respectivement . Les méthodes de production industrielles impliquent souvent la condensation d'un intermédiaire indole avec un intermédiaire formylamide, en utilisant des solvants comme la méthylisobutylcétone .

Analyse Des Réactions Chimiques

Le maléate de sunitinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent la pyrrolidine, les bases inorganiques ou organiques et le réactif de Vilsmeier. Les principaux produits formés à partir de ces réactions comprennent l'acide 5-formyl-2,4-diméthyl-1H-pyrrole-3-carboxylique et ses dérivés .

Applications de la recherche scientifique

Le maléate de sunitinib a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme molécule de référence pour comparer les énergies d'amarrage avec d'autres ligands et bloqueurs du récepteur du facteur de croissance endothélial vasculaire . En biologie et en médecine, il est utilisé pour étudier son mécanisme d'inhibition de la migration cellulaire et de l'angiogenèse . Il est également utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de divers types de cancer, notamment le carcinome à cellules rénales et les tumeurs stromales gastro-intestinales .

Mécanisme d'action

Le maléate de sunitinib exerce ses effets en inhibant plusieurs tyrosine kinases à récepteurs, qui sont impliquées dans la croissance tumorale, l'angiogenèse pathologique et la progression métastatique du cancer. Il cible les récepteurs du facteur de croissance dérivé des plaquettes, les récepteurs du facteur de croissance endothélial vasculaire, le récepteur du facteur de cellule souche, la tyrosine kinase de type 3 semblable à Fms, le récepteur du facteur de stimulation des colonies de type 1 et le récepteur du facteur neurotrophique dérivé des cellules gliales . En inhibant ces récepteurs, le maléate de sunitinib perturbe les voies de signalisation cellulaire qui favorisent la croissance tumorale et l'angiogenèse .

Applications De Recherche Scientifique

Sunitinib malate has a wide range of scientific research applications. In chemistry, it is used as a reference molecule to compare docking energies with other ligands and vascular endothelial growth factor receptor blockers . In biology and medicine, it is used to study its mechanism in the inhibition of cell migration and angiogenesis . It is also used in clinical trials to evaluate its efficacy and safety in treating various types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors .

Mécanisme D'action

Sunitinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. It targets platelet-derived growth factor receptors, vascular endothelial growth factor receptors, stem cell factor receptor, Fms-like tyrosine kinase-3, colony-stimulating factor receptor type 1, and the glial cell-line derived neurotrophic factor receptor . By inhibiting these receptors, sunitinib malate disrupts cellular signaling pathways that promote tumor growth and angiogenesis .

Comparaison Avec Des Composés Similaires

Le maléate de sunitinib est souvent comparé à d'autres inhibiteurs de tyrosine kinase à récepteurs tels que le mésylate d'imatinib, le sorafénib et le pazopanib. Contrairement au mésylate d'imatinib, qui cible principalement la tyrosine kinase BCR-ABL, le maléate de sunitinib a un éventail plus large de cibles, y compris les récepteurs du facteur de croissance dérivé des plaquettes et les récepteurs du facteur de croissance endothélial vasculaire . Le sorafénib et le pazopanib ciblent également plusieurs tyrosine kinases à récepteurs, mais le maléate de sunitinib est unique dans sa capacité à inhiber une plus grande variété de kinases, ce qui en fait une option polyvalente pour le traitement de différents types de cancer .

Propriétés

Numéro CAS |

101330-77-2 |

|---|---|

Formule moléculaire |

C28H32O16 |

Poids moléculaire |

624.5 g/mol |

Nom IUPAC |

3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |

Clé InChI |

BDQAVVLZKLFTIK-KCYUVNIVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

Key on ui other cas no. |

101330-77-2 |

Synonymes |

hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.